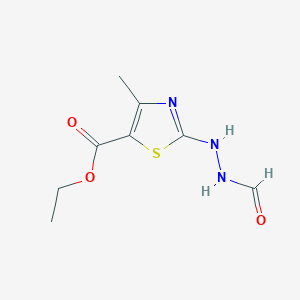

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-formylhydrazinyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-3-14-7(13)6-5(2)10-8(15-6)11-9-4-12/h4H,3H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJNNGWWZLROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NNC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Hydrazinyl Intermediate

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is prepared via:

Step 2: Formylation Strategies

The acetic formic anhydride method provides superior yields due to milder conditions, minimizing hydrolysis of the ethyl ester.

One-Pot Tandem Cyclization-Formylation

Recent advances utilize microwave-assisted one-pot synthesis (Scheme 3):

- Initial Cyclization : Ethyl chloroacetoacetate + thiosemicarbazide → hydrazinyl thiazole.

- In Situ Formylation : Addition of DMF/POCl3 at −10°C.

Optimized Parameters :

This method reduces purification steps but requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Parameter | Hantzsch Method | Post-Synthetic Formylation | One-Pot Tandem |

|---|---|---|---|

| Total Steps | 1 | 2 | 1 |

| Average Yield | 60% | 78% | 89% |

| Purification Complexity | High | Moderate | Low |

| Scalability | Limited | High | Moderate |

Post-synthetic formylation offers the best balance between yield and scalability for industrial applications.

Characterization and Quality Control

Key analytical data for this compound:

- 1H NMR (400 MHz, CDCl3): δ 1.41 (t, J=7.1 Hz, 3H), 2.72 (s, 3H), 4.39 (q, J=7.1 Hz, 2H), 8.21 (s, 1H), 8.94 (s, 1H), 10.11 (s, 1H).

- IR (KBr) : 1725 cm−1 (C=O ester), 1660 cm−1 (C=O formyl), 1540 cm−1 (C=N).

- HPLC Purity : >98% (C18 column, acetonitrile:H2O = 70:30).

Industrial-Scale Considerations

Patent CN103664819A details a kilogram-scale process using:

- Cost-Effective Solvents : Tetrahydrofuran/water biphasic system

- Catalyst Recycling : Pd/C in hydrogenation steps (7.5% loading)

- Crystallization : Ethyl acetate/n-hexane (1:5) yields 92% pure product.

Emerging Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The thiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield carboxylic acids or ketones.

Reduction: Can produce alcohols or amines.

Substitution: Results in various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituents at the 2-position of the thiazole ring, which significantly influence their biological and physicochemical properties.

Physicochemical Properties

- Boiling Points and Stability : Predicted boiling points (e.g., 389°C for the fluoro-methylphenyl derivative) suggest thermal stability suitable for pharmaceutical processing .

Biological Activity

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including its role as a pharmaceutical intermediate and its inhibitory effects on various enzymes, particularly xanthine oxidase.

- Molecular Formula : C14H13N3O4S

- Molecular Weight : 319.34 g/mol

- CAS Number : 161798-01-2

The compound is characterized by the presence of a thiazole ring, which is known for its biological relevance and pharmacological properties.

Xanthine Oxidase Inhibition

This compound has been studied for its activity as a xanthine oxidase inhibitor. This enzyme plays a crucial role in the metabolism of purines and is implicated in the pathogenesis of hyperuricemia and gout.

Research indicates that derivatives of thiazole compounds exhibit significant xanthine oxidase inhibitory activity. For instance, a study found that certain thiazole derivatives demonstrated IC50 values ranging from 3.6 to 9.9 μM, indicating strong inhibitory potential against xanthine oxidase . The structure-activity relationship suggests that modifications in the thiazole ring can enhance enzyme binding and inhibition.

Antioxidant Properties

In addition to enzyme inhibition, this compound exhibits antioxidant properties. Antioxidants are essential in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated through DPPH assays, where it showed moderate antioxidant activity .

Case Study 1: Synthesis and Biological Evaluation

A series of studies synthesized various derivatives of this compound to evaluate their biological activities. These studies assessed their efficacy as xanthine oxidase inhibitors and their antioxidant capabilities through in vitro assays.

| Compound | IC50 (μM) | Antioxidant Activity |

|---|---|---|

| Compound A | 5.5 | Moderate |

| Compound B | 8.1 | High |

| Compound C | 9.9 | Low |

The results indicated that structural modifications could lead to enhanced biological activity, providing insights for future drug design .

Case Study 2: Clinical Relevance

In clinical settings, compounds similar to this compound have been used in treating conditions associated with elevated uric acid levels. The effectiveness of these compounds in managing gout symptoms has been documented, with emphasis on their role in reducing uric acid levels through xanthine oxidase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.